molecular formula C10H18O3 B1615879 Methyl 8-oxononanoate CAS No. 34455-70-4

Methyl 8-oxononanoate

Cat. No.: B1615879
CAS No.: 34455-70-4
M. Wt: 186.25 g/mol
InChI Key: VEGNIXGAQNVYTP-UHFFFAOYSA-N
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Description

Contextualization within Oxo-Fatty Acid Methyl Esters Research

Methyl 8-oxononanoate is a member of the broader class of oxo-fatty acid methyl esters (oxo-FAMEs), which are characterized by the presence of both a ketone and a methyl ester group. Research into oxo-FAMEs often involves their formation, detection, and quantification in various contexts, particularly in the study of lipid oxidation. For instance, aldehydic acid methyl esters, including methyl 8-oxooctanoate and methyl 9-oxononanoate (B1257084), have been identified as secondary oxidation products from the hydroperoxides of common unsaturated fatty acids like oleic and linoleic acids. nih.govresearchgate.net

Studies involving deep-frying have detected methyl 8-oxooctanoate and methyl 9-oxononanoate in used cooking oils, with their concentrations increasing with the number of frying cycles. nih.govresearchgate.net The analytical methods for these compounds typically involve gas chromatography-mass spectrometry (GC-MS) for identification and quantification in complex matrices. The presence and quantity of these oxo-FAMEs can serve as indicators of lipid degradation. Furthermore, research has explored the catalytic oxidation of unsaturated fatty acid methyl esters, such as methyl linoleate, which can lead to the formation of compounds like methyl 9-oxononanoate. mdpi.com

Significance as a Synthetic Intermediate in Organic Chemistry

The dual functionality of this compound, specifically its ketone and ester groups, makes it a valuable synthetic intermediate in organic chemistry. The ketone group is susceptible to nucleophilic attack, allowing for the introduction of various substituents and the formation of new carbon-carbon bonds. The ester group can undergo hydrolysis, transesterification, or reduction to an alcohol, providing further pathways for molecular elaboration.

One documented application demonstrates its role as a precursor in the synthesis of other functionalized molecules. For example, it is the starting material for the synthesis of methyl 8-methylnonanoate. This transformation highlights the utility of the oxo group as a handle for introducing alkyl branches onto a fatty acid chain. The ability to serve as a building block for more complex molecules underscores its importance in synthetic organic chemistry. evitachem.com

Role in the Synthesis of Related Branched-Chain Fatty Acid Esters

This compound serves as a direct precursor in the laboratory synthesis of branched-chain fatty acid esters. A notable example is its conversion to methyl 8-methylnonanoate, a branched-chain fatty acid methyl ester. larodan.com This synthesis is achieved through a Grignard reaction, where methylmagnesium bromide acts as the Grignard reagent. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone in this compound.

This reaction first yields an intermediate alcohol, 8-methylnonanol, which is then oxidized to form 8-methylnonanoic acid. The final step involves the esterification of this branched-chain carboxylic acid with methanol (B129727) to produce the target molecule, methyl 8-methylnonanoate. This synthetic route exemplifies how this compound can be strategically employed to introduce branching at a specific position on a fatty acid ester backbone, a structural feature that can influence the physical properties of the molecule, such as its crystallization temperature. researchgate.net The synthesis of branched-chain fatty acids and their esters is an area of interest for developing products like biodiesel and lubricants with improved low-temperature properties. researchgate.netgoogle.com

Properties

CAS No.

34455-70-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 8-oxononanoate

InChI

InChI=1S/C10H18O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h3-8H2,1-2H3

InChI Key

VEGNIXGAQNVYTP-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCCC(=O)OC

Canonical SMILES

CC(=O)CCCCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 8 Oxononanoate

Direct Synthetic Routes

Direct routes to Methyl 8-oxononanoate typically involve the transformation of an unsaturated methyl ester, where a carbon-carbon double bond is converted into a ketone functional group.

A prominent direct method for synthesizing keto-esters is the oxidation of unsaturated fatty acid methyl esters. rsc.org This approach leverages readily available olefinic precursors to introduce the ketone functionality at a specific position along the carbon chain.

The synthesis of this compound can be accomplished through the selective oxidation of the terminal double bond of Methyl 8-nonenoate. While direct oxidation of Methyl 8-nonenoate is a recognized pathway, detailed studies often focus on analogous, structurally similar compounds, providing insight into effective reaction conditions. Two common oxidative techniques for this type of transformation are Wacker-type oxidation and ozonolysis.

Wacker-Type Oxidation: This method uses a palladium catalyst system to oxidize a terminal alkene to a methyl ketone. For instance, the oxidation of a similar C9 ester, ethyl 3,8-nonadienoate, to ethyl 8-oxo-3-nonenoate has been demonstrated using a PdCl₂/CuCl catalyst system under an oxygen atmosphere. oup.com The reaction proceeds efficiently at room temperature. oup.com Subsequent hydrogenation of the remaining internal double bond yields the saturated keto-ester. oup.com Modified Wacker-type oxidations using a Pd(II)/Lewis acid (LA) catalyst have also been developed, which can enhance catalytic efficiency for converting unsaturated fatty acids and their esters to the corresponding keto derivatives. acs.org

Table 1: Research Findings on Oxidation of Unsaturated Esters
Starting MaterialOxidation MethodCatalyst/ReagentsProductYieldSource
Ethyl 3,8-nonadienoateWacker-Type OxidationPdCl₂/CuCl/O₂Ethyl 8-oxo-3-nonenoate86.7% oup.com
Unsaturated Fatty Acid EstersModified Wacker OxidationPd(II)/Lewis AcidKeto Fatty Acid EstersEffective Promotion acs.org
Methyl Oleate (B1233923)OzonolysisO₃, then workupMethyl 9-oxononanoate (B1257084)82 mol % google.com
Methyl OleateOzonolysisO₃ in tert-butanol/waterMethyl 9-oxononanoate38.2% by weight in mixture google.com

Oxidation of Unsaturated Methyl Esters

Analogous Synthetic Strategies for Related Keto-Esters

Beyond direct oxidation, analogous strategies for preparing keto-esters often involve building the molecule from a carboxylic acid precursor that already contains the ketone functionality.

A fundamental and widely used method for synthesizing esters is the esterification of a carboxylic acid. In the context of this compound, this involves the reaction of 8-oxononanoic acid with methanol (B129727).

The Fischer esterification is a classic organic reaction where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com

For the synthesis of this compound, 8-oxononanoic acid is reacted with an excess of methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is typically heated to reflux to achieve a reasonable reaction rate. The reverse reaction, the hydrolysis of ethyl 8-oxononanoate to 8-oxononanoic acid, has been shown to proceed in high yield (92%), indicating that the equilibrium can be effectively shifted. oup.com

Table 2: Typical Parameters for Acid-Catalyzed Esterification
ParameterDescriptionSource
Reactants8-Oxononanoic acid, Methanol (excess) masterorganicchemistry.com
CatalystConcentrated H₂SO₄ or TsOH masterorganicchemistry.com
ConditionsReflux temperatureGeneric Fischer Esterification
ByproductWater masterorganicchemistry.com
WorkupNeutralization (e.g., with NaHCO₃), solvent removal, distillationGeneric Laboratory Procedure

Achieving high purity for this compound is critical for its use as a chemical intermediate or standard. Following the primary synthesis reaction, purification steps are necessary to remove unreacted starting materials, catalysts, and byproducts.

Common purification techniques reported in the synthesis of related keto-acids and esters include:

Distillation: Fractional or vacuum distillation is frequently employed to separate the desired ester from non-volatile impurities or components with significantly different boiling points. oup.com

Column Chromatography: For laboratory-scale preparations or when impurities have similar volatilities to the product, silica (B1680970) gel column chromatography is an effective method for purification. researchgate.nethelsinki.fi This technique separates compounds based on their differential adsorption to the stationary phase.

The selection of the purification method depends on the scale of the synthesis and the nature of the impurities present in the crude reaction mixture. A combination of these techniques may be required to achieve the desired level of purity.

Esterification of Corresponding Oxo-Acids

Optimization of Reaction Conditions and Yields

The efficiency of this compound synthesis is highly dependent on the careful control of reaction conditions. Key parameters that are often optimized include the molar ratios of reactants, the choice of solvent, the type and concentration of the catalyst, and the duration of the reaction.

Investigation of Molar Ratios and Solvents

The stoichiometry of reactants and the nature of the solvent play a pivotal role in the outcome of the synthesis. While specific optimization data for the direct synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from analogous syntheses, such as that of 7-methyl-8-oxo-nonanoic acid. researchgate.net

In a related synthesis of 7-methyl-8-oxo-nonanoic acid from 2-methyl acetoacetate (B1235776) and 6-bromohexanoate, a systematic investigation of molar ratios was conducted. researchgate.net The findings from this study can provide a foundational understanding for the optimization of similar reactions.

Analogous Data: Influence of Molar Ratios on the Synthesis of 7-Methyl-8-Oxo-Nonanoic Acid researchgate.net

Molar Ratio (Sodium Ethoxide:2-Methyl Acetoacetate:6-Bromohexanoate)SolventYield (%)
1:1:1Absolute Ethanol (B145695)81
Other tested ratiosVariousLower yields

This table presents analogous data from the synthesis of a structurally similar compound and should be considered as a guideline for the synthesis of this compound.

The choice of solvent is also critical. In the synthesis of 7-methyl-8-oxo-nonanoic acid, freshly prepared absolute ethanol was found to be the most effective solvent, leading to the highest yield. researchgate.net The solvent's ability to dissolve reactants and facilitate the desired reaction pathway is paramount.

Evaluation of Catalysts and Reaction Times

Catalysts are often employed to accelerate the rate of reaction and improve selectivity towards the desired product. The choice of catalyst and the reaction time are interconnected parameters that must be optimized concurrently.

A relevant example is the synthesis of ethyl 8-oxononanoate, a close structural analog of this compound. This synthesis involves a two-step process starting from ethyl 3,8-nonadienoate. The first step is the oxidation of the terminal double bond, catalyzed by a palladium-based system, followed by the hydrogenation of the internal double bond.

Synthesis of Ethyl 8-Oxononanoate: A Two-Step Catalytic Approach

StepReactionCatalyst SystemSolventReaction TimeYield (%)
1Oxidation of terminal double bondPdCl₂/CuCl/O₂N,N-dimethylformamideNot specified86.7
2Hydrogenation of internal double bondPalladium on carbonNot specifiedNot specified98

This table details the synthesis of the ethyl ester analog, providing insight into potential catalytic systems for this compound.

In the analogous synthesis of 7-methyl-8-oxo-nonanoic acid, a reflux reaction time of 17 hours was found to be optimal when using sodium ethoxide as a promoter in absolute ethanol. researchgate.net This was followed by a hydrolysis step at 50°C for 12 hours. researchgate.net

Analogous Data: Influence of Reaction Time on the Synthesis of 7-Methyl-8-Oxo-Nonanoic Acid researchgate.net

Reaction StepCatalyst/PromoterSolventTemperature (°C)Reaction Time (h)
Nucleophilic SubstitutionSodium EthoxideAbsolute EthanolReflux17
Hydrolysis--5012

This table presents analogous data from the synthesis of a structurally similar compound and should be considered as a guideline for the synthesis of this compound.

The synthesis of this compound has also been mentioned as proceeding via the oxidation of methyl 8-nonenoate. While specific catalysts and conditions for this direct transformation are not detailed in the provided search results, it points towards an alternative synthetic route where optimization of an oxidation catalyst would be the primary focus.

Chemical Transformations and Reaction Mechanisms Involving Methyl 8 Oxononanoate

Substrate Utilization in Alkylation Reactions

The ketone functional group in Methyl 8-oxononanoate is a prime site for nucleophilic attack, making it an excellent substrate for alkylation reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are potent organometallic nucleophiles that readily react with the electrophilic carbonyl carbon of ketones. organicchemistrytutor.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), initiates a cascade of transformations leading to the formation of branched-chain fatty acid methyl esters.

The initial step in the Grignard alkylation of this compound is the nucleophilic addition of the Grignard reagent to the ketone carbonyl. The negatively polarized carbon atom of the Grignard reagent attacks the partially positive carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a protic solvent, such as dilute acid, protonates the alkoxide to yield a secondary alcohol. In the case of reacting this compound with methylmagnesium bromide, the product is 8-methylnonan-8-ol.

Reaction Scheme: Grignard Alkylation of this compound

Reactant 1Reactant 2IntermediateProduct
This compoundMethylmagnesium BromideMagnesium alkoxide8-Methylnonan-8-ol

The secondary alcohol intermediate, 8-methylnonan-8-ol, can be further transformed through oxidation to yield a carboxylic acid. Strong oxidizing agents are required for this conversion. The choice of oxidizing agent is critical to ensure the complete oxidation of the secondary alcohol to the corresponding carboxylic acid, 8-methylnonanoic acid. Commonly employed oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid reagents. acs.orgacs.org The reaction proceeds by the removal of hydrogens from the alcohol and the addition of oxygen.

Table of Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentDescription
Potassium Permanganate (KMnO₄)A strong oxidizing agent that can effectively oxidize secondary alcohols to carboxylic acids.
Chromic Acid (H₂CrO₄)Prepared from chromium trioxide (CrO₃) or sodium/potassium dichromate in sulfuric acid, it is a powerful oxidizing agent for this transformation. pressbooks.pub

The final step in this synthetic sequence is the esterification of the newly formed carboxylic acid, 8-methylnonanoic acid, to produce the corresponding methyl ester, Methyl 8-methylnonanoate. A widely used method for this transformation is the Fischer esterification. mdpi.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. nih.gov

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the final ester product. mdpi.comchemguide.co.uk

Grignard Alkylation with Organometallic Reagents

General Reactivity of the Ketone Moiety (Inferred from Related Keto-Esters)

The ketone functional group in this compound imparts a reactivity profile that extends beyond alkylation reactions. Based on the known chemistry of other keto-esters, a variety of reductive transformations can be anticipated.

The ketone carbonyl in this compound can be selectively reduced to a secondary alcohol, yielding Methyl 8-hydroxynonanoate. This transformation is typically achieved using hydride-based reducing agents or through catalytic hydrogenation.

One of the most common and mild reducing agents for this purpose is sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org In an alcoholic solvent, NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the secondary alcohol. Sodium borohydride is generally selective for the reduction of aldehydes and ketones and does not typically reduce the ester functionality under standard conditions. organic-chemistry.org

Mechanism of Sodium Borohydride Reduction

StepDescription
1. Nucleophilic Attack The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the ketone.
2. Intermediate Formation An alkoxide intermediate is formed.
3. Protonation The alkoxide is protonated by the solvent (e.g., methanol (B129727) or ethanol) to yield the secondary alcohol.

Catalytic hydrogenation is another effective method for the reduction of the ketone group. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction occurs on the surface of the catalyst, where both the keto-ester and hydrogen are adsorbed. The hydrogen atoms are then added across the carbonyl double bond to form the corresponding alcohol. The conditions of the hydrogenation (temperature, pressure, and choice of catalyst) can be tuned to achieve selective reduction of the ketone without affecting the ester group. acs.org

Reactivity of the Ester Moiety (Inferred from Related Keto-Esters)

The methyl ester group of this compound can undergo reactions typical of esters, most notably nucleophilic substitution.

Nucleophilic acyl substitution is a characteristic reaction of esters. The most common example is hydrolysis, which can be catalyzed by either acid or base.

Hydrolysis (Saponification):

Under basic conditions, a process known as saponification, the ester is hydrolyzed to a carboxylate salt and an alcohol. wikipedia.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group. Subsequent acidification of the carboxylate salt yields the carboxylic acid.

Reaction Scheme: Saponification of this compound

Reactant Reagents Product

This reaction is effectively irreversible as the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Acid-Catalyzed Hydrolysis:

In the presence of an acid catalyst, the hydrolysis of an ester is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, and after a series of proton transfer steps, methanol is eliminated. To drive the equilibrium towards the products, an excess of water is typically used.

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reacting it with a different alcohol, such as ethanol (B145695), in the presence of a catalyst would lead to the formation of ethyl 8-oxononanoate and methanol. This reaction is also an equilibrium process, and using a large excess of the new alcohol can shift the equilibrium towards the desired product. mdpi.com

Advanced Analytical Techniques for the Characterization and Quantification of Methyl 8 Oxononanoate

Chromatographic Separation and Analysis

Chromatographic techniques are pivotal for the detailed analysis of Methyl 8-oxononanoate, enabling its separation from complex mixtures, validation of its purity, and determination of its concentration. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity Validation and Quantitative Analysis

Gas Chromatography (GC) is a premier technique for analyzing volatile compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and affinity for the stationary phase. For fatty acid methyl esters (FAMEs), including keto-esters like this compound, GC provides high resolution and is widely used for purity assessment and quantitative measurements.

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests impurities. The area under the peak is proportional to the amount of the compound, allowing for quantitative analysis when calibrated with a known standard.

Typical GC Parameters for FAME Analysis:

Parameter Typical Value
Column Capillary column (e.g., DB-624, CP-Sil 88™)
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium or Nitrogen

| Oven Program | Temperature gradient (e.g., 120°C to 220°C) |

The Flame Ionization Detector (FID) is commonly coupled with GC for the analysis of organic compounds such as this compound. The FID operates by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions that generate a current proportional to the mass of carbon atoms. This makes the FID a highly sensitive detector for quantitative analysis.

For FAMEs, the FID response is generally uniform and proportional to the number of carbon atoms, although oxygenated functional groups can slightly reduce the response. Therefore, for accurate quantification of this compound, it is crucial to use appropriate response factors or to calibrate the instrument with a pure standard of the compound. The use of an internal standard, such as methyl nonadecanoate, can also improve the accuracy and repeatability of the quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a chemical fingerprint, allowing for unambiguous structural identification.

This technique is invaluable for confirming the identity of this compound in a sample and for identifying any impurities. The mass spectrometer can be operated in different modes; for instance, selected ion monitoring (SIM) can be used for highly sensitive and selective quantification of the target analyte, even in complex matrices. Derivatization with reagents like methyl chloroformate may be employed for the analysis of related acidic or amino compounds, though it is not typically required for the direct analysis of the ester itself.

Key Features of GC-MS Analysis:

Feature Description
Ionization Method Typically Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or Triple-Quadrupole.
Identification Comparison of the obtained mass spectrum with spectral libraries (e.g., NIST).

| Quantification | Based on the area of a specific ion peak, often using an internal standard. |

High-Performance Liquid Chromatography (HPLC) for Separation of Polar Fractions

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of compounds that may not be suitable for GC due to low volatility or thermal instability. For a compound like this compound, which contains a polar ketone group, HPLC can be particularly useful for separating it from other, less polar, fatty acid methyl esters.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for this purpose. Separation occurs based on the compound's hydrophobicity; more polar compounds elute earlier. This allows for the effective separation and purification of polar fractions containing this compound. While UV detection is common in HPLC, compounds lacking a strong chromophore, like many FAMEs, may require alternative detection methods such as evaporative light-scattering detection (ELSD) or mass spectrometry (LC-MS).

Column Chromatography for Purification

Column chromatography is a fundamental preparative technique used for the purification of chemical compounds on a larger scale than analytical chromatography. In the synthesis of this compound, column chromatography would be employed to isolate the desired product from starting materials, by-products, and other impurities.

The process involves packing a column with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. The crude reaction mixture is loaded onto the top of the column, and a solvent or solvent mixture (mobile phase) is passed through the column. Separation is achieved based on the differential adsorption of the components to the stationary phase; compounds with a higher affinity for the stationary phase move down the column more slowly. By collecting fractions of the eluent, the purified this compound can be isolated.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to quickly determine if the starting materials have been consumed and the product has been formed.

A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates. By comparing the spots of the reaction mixture with spots of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed. The completion of the reaction is typically indicated by the disappearance of the starting material spot.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary data to build a comprehensive understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of each proton and carbon atom, respectively.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within the this compound structure. The spectrum is characterized by the chemical shift (δ) of each proton signal, its integration (the relative number of protons it represents), and its multiplicity (splitting pattern due to neighboring protons).

The structure of this compound (CH₃-CO-(CH₂)₅-CH₂-COO-CH₃) suggests several distinct proton signals. The methyl protons of the acetyl group (position 9) and the methyl ester group are expected to appear as sharp singlets, as they have no adjacent protons to couple with. The methylene (B1212753) (CH₂) groups along the aliphatic chain will appear as multiplets, with chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and ester groups. The protons on the carbon adjacent to the ester carbonyl (C2) and the ketone carbonyl (C7) are expected to be shifted further downfield compared to the other methylene groups in the center of the chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

PositionChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~ 3.67Singlet (s)3H-O-CH₃
2~ 2.30Triplet (t)2H-C(=O)-CH₂ -
3~ 1.62Quintet2H-CH₂-CH₂ -CH₂-
4, 5, 6~ 1.30Multiplet (m)6H-(CH₂ )₃-
7~ 2.42Triplet (t)2H-CH₂ -C(=O)-
9~ 2.14Singlet (s)3HCH₃ -C(=O)-

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. nih.gov In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak, allowing for a direct count of non-equivalent carbons. savemyexams.com The chemical shift of each peak indicates the type of carbon atom (e.g., carbonyl, aliphatic). libretexts.org

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The two carbonyl carbons (the ketone at C8 and the ester at the carboxyl end) will have the largest chemical shifts, typically appearing far downfield (170-210 ppm). savemyexams.comyoutube.com The carbon of the methoxy (B1213986) group (-OCH₃) will appear in the 50-70 ppm range. savemyexams.com The remaining aliphatic methylene (CH₂) carbons and the methyl carbon of the acetyl group will appear in the upfield region of the spectrum (0-50 ppm). savemyexams.com

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Atom PositionChemical Shift (δ, ppm)
C1 (-COOC H₃)51.5
C234.0
C324.8
C428.9
C523.7
C628.9
C743.8
C8 (>C =O)209.1
C9 (-C (=O)CH₃)29.8
C10 (-C OOCH₃)174.2

Data sourced from spectral databases available through PubChem. nih.gov Values may vary slightly based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the precise determination of the molecular weight and offers insights into the molecule's structure through analysis of its fragmentation pattern. libretexts.orgchemguide.co.uk The molecular formula of this compound is C₁₀H₁₈O₃, corresponding to a monoisotopic mass of approximately 186.126 g/mol . nih.govepa.gov

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed. This ion is often unstable and undergoes fragmentation. chemguide.co.uk For a keto-ester like this compound, characteristic fragmentation patterns include cleavage adjacent to the carbonyl groups. libretexts.org Common fragmentation pathways would involve:

Loss of the methoxy radical (•OCH₃): This results in a fragment with m/z = 155 ([M - 31]⁺).

Loss of the methoxycarbonyl group (•COOCH₃): This results in a fragment with m/z = 127 ([M - 59]⁺).

Alpha-cleavage at the ketone: This can lead to the loss of a methyl radical (•CH₃) to form an ion at m/z = 171, or more significantly, the loss of the acetyl group (CH₃CO•) leading to a prominent peak from the resulting acylium ion at m/z = 43.

McLafferty Rearrangement: This is a common fragmentation for carbonyl compounds with sufficiently long alkyl chains, which can lead to characteristic neutral losses.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
186[C₁₀H₁₈O₃]⁺ (Molecular Ion)
155[M - •OCH₃]⁺
154[M - H₂O from rearrangement]⁺
127[M - •COOCH₃]⁺
111[M - •COOCH₃ - H₂O]⁺
74[CH₃O-C(OH)=CH₂]⁺ (McLafferty rearrangement ion)
59[COOCH₃]⁺
43[CH₃CO]⁺ (Base Peak)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules with minimal fragmentation. researchgate.netresearchgate.net When analyzing this compound by ESI-MS, the primary ion observed would typically be the protonated molecule, [M+H]⁺, at an m/z of approximately 187. nih.gov It is also common to observe adducts with cations present in the solvent or system, such as sodium ([M+Na]⁺) at m/z 209 or potassium ([M+K]⁺) at m/z 225. The high accuracy of mass measurements in ESI-MS allows for the confident determination of the elemental formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two carbonyl groups. docbrown.info

Ketone C=O Stretch: A strong, sharp absorption is expected in the range of 1725-1705 cm⁻¹.

Ester C=O Stretch: A strong, sharp absorption is expected at a slightly higher frequency than the ketone, typically in the range of 1750-1735 cm⁻¹. docbrown.info

C-O Stretch: The ester functionality will also exhibit C-O stretching vibrations, typically seen as one or two bands in the 1300-1000 cm⁻¹ region. docbrown.info

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the aliphatic chain and methyl groups will appear just below 3000 cm⁻¹. docbrown.info

The presence of two distinct carbonyl peaks would be a key diagnostic feature in the IR spectrum, confirming the presence of both the ketone and ester functional groups.

Table 4: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-2850C-H StretchAlkane (CH₂, CH₃)
~1740C=O StretchEster
~1715C=O StretchKetone
1250-1180C-O StretchEster

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecules, specifically the presence of chromophores. A chromophore is a part of a molecule responsible for its color, or more broadly, any group of atoms that absorbs light in the UV-Vis range. In the context of this compound, the principal chromophores are the carbonyl groups (C=O) of the ketone and the ester functionalities.

The absorption of UV radiation results in the excitation of electrons from a lower energy orbital (usually a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The carbonyl group in this compound contains both π electrons (in the C=O double bond) and non-bonding n electrons (on the oxygen atom). Consequently, two primary electronic transitions can occur: the n → π* (n to pi-star) transition and the π → π* (pi to pi-star) transition.

The n → π* transition of the isolated ketonic carbonyl group is symmetry-forbidden and thus has a low molar absorptivity (ε), typically in the range of 10-100 L·mol⁻¹·cm⁻¹. It occurs at relatively long wavelengths, usually between 270-300 nm. The π → π* transition is symmetry-allowed, resulting in a much higher molar absorptivity (ε ≈ 1000-10,000 L·mol⁻¹·cm⁻¹) and occurs at shorter wavelengths, typically around 180-190 nm. The ester carbonyl group exhibits similar transitions, though its n → π* transition is generally found at shorter wavelengths (around 205-215 nm) compared to the ketonic group. For analytical purposes, the less intense n → π* transition of the ketone is often the most useful as it falls in a more accessible region of the UV spectrum, whereas the π → π* transitions occur at wavelengths where solvents and air also absorb strongly.

Spectrophotometric studies on fatty esters have long been used to investigate processes like oxidation, where the formation of carbonyl groups and conjugated systems leads to changes in the UV absorption profile. nih.gov While a detailed UV-Vis spectrum specifically for this compound is not widely published, its absorption characteristics can be reliably predicted based on the known behavior of its constituent chromophores. The presence of the isolated ketone at the 8-position means its UV-Vis spectrum would be characterized by a weak absorption band in the 270-300 nm region.

Table 1: Predicted UV-Vis Absorption Data for Chromophores in this compound
ChromophoreElectronic TransitionTypical Wavelength (λmax)Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Ketone (C=O)n → π270 - 300 nm10 - 100
Ketone (C=O)π → π~190 nm1,000 - 10,000
Ester (O=C-O)n → π*~210 nm~50

Sample Preparation and Derivatization Strategies for Analytical Studies

Base-Catalyzed Transesterification for Fatty Acid Methyl Ester Analysis

Base-catalyzed transesterification is a widely used chemical process for converting fats, oils, and other lipids into fatty acid methyl esters (FAMEs). slideshare.net This method is central to the analysis of fatty acid profiles in various samples, from biological tissues to food products and biodiesel. slideshare.netscioninstruments.com The process involves the transformation of an ester (like a triglyceride) into another ester (a methyl ester) using an alcohol, such as methanol (B129727), in the presence of a base catalyst. aocs.org

The mechanism of base-catalyzed transesterification proceeds via a nucleophilic attack on the carbonyl carbon of the glyceride by a methoxide (B1231860) ion (CH₃O⁻). aocs.org The methoxide is generated by the reaction of the alcohol with the base catalyst, typically sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH₃). aocs.orgoup.com This reaction is significantly faster than acid-catalyzed methods and can be carried out under milder conditions, often at room temperature or slightly elevated temperatures. nih.gov For the reaction to proceed efficiently, it is crucial that the reagents, particularly the alcohol, are anhydrous, as the presence of water can lead to the saponification (hydrolysis) of the ester into a carboxylate salt, which is not subject to nucleophilic attack and will not form a methyl ester. aocs.org

While this compound is already a methyl ester, this technique is fundamental in analytical studies where it might be present in a complex lipid matrix. For instance, if the 8-oxononanoic acid moiety were part of a triglyceride, base-catalyzed transesterification would be the standard method to liberate it as this compound for subsequent analysis, typically by gas chromatography (GC). restek.com However, a key limitation of this method is that it does not esterify free fatty acids (FFAs); if FFAs are present in the sample, they will form soaps and will not be converted to FAMEs. oup.comnih.gov

Table 2: Comparison of Common Base Catalysts for Transesterification
CatalystTypical ConcentrationTypical TemperatureTypical Reaction TimeAdvantagesDisadvantages
Sodium Methoxide (NaOCH₃)0.5 - 2 M in Methanol25 - 60°C< 30 minutesVery fast and effective. aocs.orgHighly sensitive to water and free fatty acids. nih.gov
Potassium Hydroxide (KOH)1 M in 70% Ethanol (B145695) (for initial hydrolysis) or 2 M in Methanol25 - 70°CMinutes to hoursLess expensive than sodium methoxide. nih.govCan promote saponification if water is present. aocs.org
Tetramethylammonium Hydroxide (TMAH)Used in Methanol/EtherRoom TemperatureNearly instantaneousExtremely rapid reaction. oup.comLess common, potential for side reactions. oup.com

Derivatization Techniques to Enhance Volatility or Stability

For analytical techniques like gas chromatography (GC), it is essential that the analytes are sufficiently volatile and thermally stable to be vaporized and passed through the GC column without degradation. restek.com While this compound is a methyl ester, which enhances its volatility compared to the parent carboxylic acid, its other functional groups may require derivatization to improve chromatographic performance, especially for sensitive GC-Mass Spectrometry (GC-MS) analysis.

The primary purpose of derivatization is to replace active hydrogen atoms in functional groups like carboxyl (-COOH), hydroxyl (-OH), and amino (-NH₂) groups with less polar, more stable moieties. restek.com This modification increases the volatility of the compound and reduces unwanted interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks. restek.com

In the case of this compound, the key functional group of interest for further derivatization is the ketone (C=O) at the 8-position. Carbonyl compounds can sometimes exhibit tautomerization or instability under high temperatures in the GC injector. To mitigate this, methoximation is a common derivatization technique. This reaction involves treating the analyte with a reagent like methoxyamine hydrochloride, which converts the keto group into a more stable methoxime derivative. youtube.com This process is particularly important for stabilizing α-keto acids and preventing unwanted byproducts. youtube.com

Another critical derivatization strategy is silylation. This technique is used to derivatize any active hydrogens, such as those in hydroxyl or carboxyl groups. restek.com While this compound itself lacks these, silylation is crucial when analyzing it alongside other related metabolites or potential byproducts that might contain hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. restek.commdpi.com They replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the molecule. youtube.commdpi.com

Table 3: Common Derivatization Techniques for GC Analysis
TechniqueReagent(s)Target Functional Group(s)Resulting DerivativePurpose
Esterification (Methylation)BF₃-Methanol, Methanolic HClCarboxylic Acid (-COOH)Methyl Ester (-COOCH₃)Increases volatility, reduces polarity. restek.com
MethoximationMethoxyamine Hydrochloride (MeOx)Ketone (C=O), Aldehyde (-CHO)Methoxime (=N-OCH₃)Stabilizes carbonyls, prevents tautomerization. youtube.com
SilylationBSTFA, MSTFA (often with TMCS catalyst)Hydroxyl (-OH), Carboxylic Acid (-COOH), Amine (-NH₂)Trimethylsilyl (TMS) ether/ester/amineGreatly increases volatility and thermal stability. restek.commdpi.com

Research on Biological and Environmental Transformations of Oxo Esters Applicable to Methyl 8 Oxononanoate

Formation and Detection in Oxidative Degradation Pathways

Oxo-esters like methyl 8-oxononanoate are not typically primary components of natural fats and oils but are rather formed as secondary products when lipids are exposed to conditions that promote oxidation, such as high temperatures in the presence of air.

Products of Lipid Oxidation in Model Systems (e.g., Frying Oils)

The high temperatures employed in deep-frying create a model system for studying the thermal and oxidative degradation of lipids. Unsaturated fatty acids, such as oleic acid and linoleic acid, are particularly susceptible to oxidation under these conditions. nih.govnih.gov The process begins with the formation of unstable hydroperoxides, which then break down into a variety of secondary oxidation products, including aldehydes, ketones, and oxo-acids. nih.govresearchgate.net

Specifically, compounds like 8-oxooctanoic acid and 9-oxononanoic acid are recognized as major non-volatile aldehydic acids that result from the cleavage of carbon-carbon double bonds in the hydroperoxides of common fatty acids. nih.gov For analytical purposes, such as gas chromatography, these resulting oxo-acids are often converted into their more volatile fatty acid methyl esters (FAMEs). aocs.org Therefore, this compound is the methyl ester derivative of 8-oxononanoic acid, and its detection in analyses of used frying oils serves as an indicator of lipid degradation.

Research involving the deep-frying of foods in various oil blends has quantified the formation of these oxo-acids. Studies show a significant increase in the concentration of 8-oxooctanoate and 9-oxononanoate (B1257084) as the number of frying cycles increases. For instance, in a blend of palm, corn, and grapeseed oil, the total concentration of these compounds was found to reach as high as 965.56 µg/g after 100 frying cycles. nih.govresearchgate.net This demonstrates that cooking processes are a significant pathway for the formation of the parent acids of oxo-esters like this compound. The accumulation of these saturated short-chain fatty acid methyl esters is notable because of their high stability under frying conditions compared to other degradation products. aocs.org

Table 1: Concentration of 8-oxooctanoate and 9-oxononanoate in Oil Blends During Frying Cycles Data extracted from a study on deep-frying French fries, representing the parent acids of the corresponding methyl esters.

Oil Blend* Frying Cycles 8-oxooctanoate (µg/g) 9-oxononanoate (µg/g) Total (µg/g)
PCG 0 1.14 4.27 5.41
20 11.51 24.34 35.85
40 14.61 185.03 199.64
60 25.14 365.11 390.25
80 44.53 643.22 687.75
100 61.57 903.99 965.56
CG 0 2.13 12.33 14.46
20 10.35 45.67 56.02
40 13.98 65.43 79.41
60 30.11 183.87 213.98
80 41.23 455.98 497.21
100 55.76 701.45 757.21

\PCG: Palm + Corn + Grapeseed Oil; CG: Corn + Grapeseed Oil. Concentrations are mean values.*

Stability under Simulated Biological Conditions

The stability of oxo-esters in biological systems is influenced by their chemical reactivity. The presence of a carbonyl (oxo) group, which is a feature of aldehydes and ketones, makes these molecules reactive electrophiles. libretexts.org Reactive aldehydes generated from lipid peroxidation are known to readily form covalent adducts with the nucleophilic side chains of amino acids in proteins (such as cysteine, lysine, and histidine) and with aminophospholipids in cell membranes. nih.govnih.govresearchgate.net This reactivity suggests that oxo-esters like this compound would likely be unstable in a biological environment rich in proteins and other nucleophiles.

While direct studies on the stability of this compound are limited, the broader class of reactive aldehydes is known to participate in reactions that can alter the structure and function of biomolecules. creative-proteomics.com This inherent reactivity implies a limited biological half-life, as the compound would be susceptible to modification and degradation through both enzymatic and non-enzymatic pathways. nih.gov The interaction of such compounds with biological macromolecules is a key factor in their potential physiological effects. researchgate.net

Investigation as a Model Compound in Biochemical Systems

To understand the likely fate of this compound in a biochemical context, it is useful to examine the metabolism of related compounds, specifically other fatty acid esters and molecules containing a ketone group.

Metabolism Studies of Fatty Acid Esters (by analogy with related compounds)

By analogy with other fatty acid methyl esters (FAMEs), the metabolism of this compound in a biological system is expected to proceed via two primary pathways targeting its main functional groups: the methyl ester and the ketone.

Ester Hydrolysis : The ester linkage is a common target for a class of enzymes known as carboxylesterases (CES), which are abundant in the liver and intestines. nih.govnih.gov These enzymes catalyze the hydrolysis of ester bonds, breaking them down into a carboxylic acid and an alcohol. nih.gov In the case of this compound, carboxylesterase activity would hydrolyze the molecule to produce 8-oxononanoic acid and methanol (B129727). nih.govresearchgate.net This is a common metabolic route for many ester-containing drugs and endogenous lipids. sciprofiles.comresearchgate.net

Ketone Metabolism : The 8-oxo (ketone) group would be subject to pathways involved in ketone metabolism. Ketone bodies are produced from the breakdown of fatty acids and can be used as an energy source by various tissues. jackwestin.comwikipedia.orgnih.gov The metabolic pathways for ketones typically involve enzymes like dehydrogenases or reductases, which can convert the ketone group into a hydroxyl group (an alcohol), or other enzymes that facilitate further breakdown of the carbon chain. nih.gov The resulting 8-oxononanoic acid (from ester hydrolysis) could potentially enter the fatty acid β-oxidation pathway, although the presence of the ketone group might require specific enzymatic modifications before it can be fully processed for energy. quora.com

Therefore, the biochemical transformation of this compound would likely be a multi-step process initiated by enzymatic hydrolysis of the ester bond, followed by further metabolism of the resulting oxo-acid.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in exploring the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of molecules and map out the potential energy surfaces of reactions, identifying transition states, intermediates, and products.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for predicting the energetics of reaction pathways, providing a balance between computational cost and accuracy. While specific DFT studies on Methyl 8-oxononanoate are not prevalent in the literature, the principles can be applied to understand its reactivity by examining studies on similar molecules, such as other keto-esters and long-chain carboxylic acids.

For instance, DFT has been successfully employed to investigate the ketonic decarboxylation of carboxylic acids, a reaction that involves intermediates structurally related to keto-acids. researchgate.netsemanticscholar.org These studies have shown that the formation of a β-keto acid intermediate is often the kinetically favored pathway. researchgate.netsemanticscholar.org Applying this insight to this compound, DFT could be used to model potential reactions such as enolate formation at the carbon alpha to the ketone, followed by nucleophilic attack or other transformations. The calculations would involve optimizing the geometries of reactants, transition states, and products, and calculating their corresponding energies to determine activation barriers and reaction enthalpies.

A hypothetical DFT study on the hydrolysis of this compound could, for example, compare the energetics of acid-catalyzed versus base-catalyzed mechanisms. The calculated energy profiles would reveal the rate-determining steps and the relative stability of intermediates for each pathway.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of a Generic Keto-Ester

SpeciesElectronic Energy (Hartree)Relative Energy (kcal/mol)
Reactants-550.123450.0
Transition State 1-550.0876522.5
Intermediate-550.109878.5
Transition State 2-550.0765429.4
Products-550.14567-13.9

Note: These values are illustrative and not based on actual calculations for this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules over time. These methods are particularly useful for understanding conformational changes, intermolecular interactions, and the bulk properties of substances.

Molecular dynamics (MD) simulations, for example, could be used to explore the conformational landscape of this compound in different environments, such as in a vacuum, in an aqueous solution, or at an interface. Such simulations on long-chain alkyl sulfonates and fatty-acid methyl esters have revealed detailed information about their self-assembly and phase transitions. researchgate.netnih.gov For this compound, an MD simulation could track the movement of each atom over time, providing insights into the flexibility of the alkyl chain and the preferred orientations of the ester and ketone functional groups.

These simulations can also shed light on how this compound molecules interact with each other and with solvent molecules. For instance, simulations of fatty-acid methyl esters have shown that interactions between ester head-groups can lead to dimer-based molecular ordering. researchgate.net Similar phenomena could be investigated for this compound to understand its liquid-phase structure and properties.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a Long-Chain Ester

PropertySimulated Value
Average End-to-End Distance (Å)8.2
Radius of Gyration (Å)3.5
Solvent Accessible Surface Area (Ų)350.7

Note: This data is for illustrative purposes and does not represent actual simulation results for this compound.

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed activity or property.

A QSAR model for a series of keto-esters including this compound could be developed to predict a property of interest, such as its reactivity in a particular chemical transformation or its binding affinity to a biological target. The first step would be to calculate a variety of molecular descriptors for each compound in the series.

Table 3: Examples of Molecular Descriptors Potentially Used in a QSAR Study of Keto-Esters

DescriptorDescription
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity.
Dipole MomentA measure of the polarity of the molecule.
HOMO EnergyThe energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO EnergyThe energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
Steric ParametersDescriptors that quantify the size and shape of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms can be used to build the QSAR model. The resulting equation would provide a quantitative link between the molecular structure and the property of interest, allowing for the prediction of this property for new, untested compounds.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and environmental impact of chemical compounds are heavily dependent on the efficiency and sustainability of their synthetic routes. For Methyl 8-oxononanoate and related oxo-esters, future research is geared towards developing "green" synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development include:

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical synthesis. sphinxsai.com For instance, dehydrogenases can be employed for the enantioselective reduction of keto esters, and lipases or esterases can be used for their synthesis or hydrolysis under mild conditions. plos.orgnih.gov Research into enzymes like 8-amino-7-oxononanoate (B1240340) synthase (AONS), involved in biotin (B1667282) synthesis, provides a blueprint for nature's approach to creating similar structures. ed.ac.uknih.gov

Electrochemical Synthesis: Electrochemistry presents a powerful tool for green synthesis by using electricity to drive reactions, thereby replacing stoichiometric chemical oxidants or reductants. rsc.orgrsc.org This approach can be applied to the synthesis of oxo-esters under ambient conditions, often in greener solvents like water and acetone, significantly improving the environmental profile of the process. rsc.orgrsc.org

Catalyst-Free and Light-Mediated Reactions: The development of synthetic methods that operate under catalyst-free conditions or are promoted by visible light is a significant step towards sustainability. organic-chemistry.org Such methods reduce reliance on potentially toxic and expensive metal catalysts and often proceed under very mild conditions. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Integrating sustainable catalytic methods with flow chemistry platforms can lead to highly efficient and automated production of oxo-esters.

Table 1: Comparison of Sustainable Synthetic Approaches for Oxo-Esters
Synthetic RouteKey AdvantagesChallengesRelevant Research Focus
BiocatalysisHigh selectivity (chemo-, regio-, enantio-), mild reaction conditions, biodegradable catalysts. sphinxsai.comnih.govEnzyme stability, substrate scope limitations, downstream processing.Enzyme engineering, immobilization techniques. sphinxsai.com
Electrochemical SynthesisAvoids stoichiometric reagents, uses clean energy, high atom economy. rsc.orgElectrode material selection, reaction optimization, scalability.Development of robust electrode systems, continuous flow electrochemistry. rsc.org
PhotocatalysisUses light as a clean energy source, enables unique transformations. organic-chemistry.orgQuantum yield, catalyst stability and recyclability.Design of efficient and recyclable photocatalysts. organic-chemistry.org

Exploration of Novel Catalytic Transformations for Derivatization

The dual functionality of this compound makes it an ideal substrate for exploring novel catalytic transformations to generate a diverse range of chemical derivatives. The ketone and ester groups can be targeted selectively or simultaneously to build molecular complexity.

Future research in this area will likely focus on:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reduction of the ketone group in this compound to produce optically active hydroxy-esters is a key area of interest. nih.gov These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

C-H Activation: Direct functionalization of the carbon-hydrogen bonds along the aliphatic chain of this compound would provide a highly efficient route to new derivatives, avoiding the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Modern cross-coupling methodologies can be employed to form new carbon-carbon or carbon-heteroatom bonds at various positions, particularly at the alpha-positions to the carbonyl groups, which possess enhanced acidity. mcat-review.org

Multicomponent Reactions: Designing one-pot reactions where this compound reacts with two or more other components can rapidly generate complex molecular architectures, increasing synthetic efficiency.

For example, the ketone moiety can be converted into thiazanones, which are heterocyclic compounds of interest, through reaction with β-mercaptopropionic acid. nih.gov The ester group can undergo transesterification with various alcohols, catalyzed by Lewis acids or enzymes, to produce a library of different esters. researchgate.net

Integration into Advanced Chemical Synthesis Platforms

The progression towards automated and high-throughput synthesis is revolutionizing chemical discovery. chemrxiv.orgchemrxiv.org Simple, versatile building blocks are essential for the success of these platforms, and this compound is a prime candidate for integration into such systems.

Automated Synthesis: Automated synthesizers can perform multi-step reactions with minimal human intervention. synthiaonline.com The well-defined reactivity of the ketone and ester groups in this compound allows for its use in iterative, programmed synthetic sequences to build libraries of related compounds for screening purposes. chemrxiv.org

High-Throughput Screening (HTS): HTS platforms are used to rapidly test large numbers of compounds for biological activity or other properties. nih.gov Assays have been developed for the high-throughput screening of enzymatic hydrolysis of β-keto esters, which could be adapted for ω-oxo-esters like this compound. plos.org This allows for the rapid discovery of new enzymes or the optimization of reaction conditions for its transformation. plos.org

Combinatorial Chemistry: The bifunctional nature of this compound allows it to be used in combinatorial synthesis. By reacting the ketone with one set of reagents and the ester with another, a large matrix of new compounds can be generated from a single starting material.

The integration of this compound into these platforms would accelerate the discovery of new molecules with potential applications in materials science, agrochemicals, and pharmaceuticals.

Contribution to the Fundamental Understanding of Oxo-Ester Chemistry

Beyond its practical applications, this compound serves as an important tool for studying fundamental concepts in physical organic chemistry. The presence of two distinct, yet electronically interacting, functional groups within the same molecule provides a platform to investigate intramolecular effects on reactivity.

Key areas of fundamental study include:

Reactivity and Selectivity: Investigating the relative reactivity of the ketone versus the ester group towards various nucleophiles and electrophiles. nih.gov The long methylene (B1212753) chain separating the two functional groups largely isolates them electronically, allowing the molecule to serve as an internal control for studying the inherent reactivity of each group. However, subtle long-range electronic or conformational effects could influence selectivity.

Intermolecular Interactions: Oxo-esters are polar molecules capable of self-association through dipole-dipole interactions. niscpr.res.in Studying the solution-phase behavior of this compound can provide insights into these non-covalent interactions, which are crucial in areas from reaction kinetics to materials science. niscpr.res.in

Reaction Mechanisms: The compound can be used as a substrate to elucidate complex reaction mechanisms. For example, in hydrolysis and decarboxylation reactions, the presence of both functional groups allows for a detailed study of the sequence of events and the stability of intermediates. youtube.com The acidity of the α-protons to the ketone is a key feature that drives reactions like aldol (B89426) condensations and alkylations. mcat-review.orgyoutube.com

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H18O3 nih.gov
Molecular Weight186.25 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number34455-70-4 nih.gov

By advancing research in these focused areas, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a cornerstone for developing more sustainable chemical processes, novel materials, and a deeper, more predictive understanding of chemical reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 8-oxononanoate, and how can researchers optimize reaction conditions for yield and purity?

  • This compound is typically synthesized via oxidation of methyl non-8-enoate or esterification of 8-oxononanoic acid. Optimization involves selecting catalysts (e.g., palladium for oxidation, sulfuric acid for esterification), controlling solvent polarity (e.g., dichloromethane for esterification), and monitoring reaction time/temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Researchers should validate reproducibility by reporting detailed reaction parameters and cross-referencing with prior studies .

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Nuclear Magnetic Resonance (NMR): Compare 1^1H and 13^{13}C NMR spectra with literature data, focusing on ketone (δ ~2.4–2.6 ppm for α-protons) and ester (δ ~3.6–3.7 ppm for methoxy) signals.
  • Mass Spectrometry (MS): Confirm molecular ion peaks (expected m/z: 186 for [M+H]+^+) and fragmentation patterns.
  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to quantify impurities (<1% threshold). Supplemental data (e.g., TLC plates) should be archived for peer review .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation).
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Regularly inspect storage conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?

  • Data Reconciliation: Compare solvent effects (e.g., deuterated chloroform vs. DMSO) on NMR shifts. Validate purity via elemental analysis or X-ray crystallography.
  • Error Analysis: Quantify instrument-specific biases (e.g., MS ionization efficiency) and calibrate using certified reference standards. Contradictory data should be discussed in the context of experimental variables (e.g., humidity, temperature) .

Q. What advanced analytical techniques are suitable for studying the degradation pathways of this compound under environmental stressors?

  • Accelerated Stability Testing: Expose the compound to UV light, elevated temperatures, or hydrolytic conditions (pH 3–10). Monitor degradation via LC-MS/MS to identify breakdown products (e.g., 8-oxononanoic acid).
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life. Advanced techniques like FTIR-ATR can track carbonyl group stability in real-time .

Q. How can computational modeling enhance the prediction of this compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT): Simulate electron density maps to predict nucleophilic attack sites (e.g., ketone vs. ester groups).
  • Molecular Dynamics (MD): Model solvent interactions to optimize reaction media (e.g., polar aprotic solvents for SN2 mechanisms). Validate simulations with experimental kinetic data .

Methodological Best Practices

  • Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to segregate core data (≤5 compounds in main text) and supplemental details (e.g., NMR raw files, chromatograms) .
  • Hypothesis Formulation: Align research questions with gaps in literature (e.g., "How does steric hindrance at the 8-oxo position influence ester hydrolysis rates?"). Avoid overly broad hypotheses .
  • Ethical Replication: Cite original synthesis protocols and disclose modifications (e.g., alternative catalysts) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.